molecular formula C6H8N2O3 B13102198 Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate

Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B13102198
M. Wt: 156.14 g/mol
InChI Key: KUAXZYFVXXDMDX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. This compound is of significant interest due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate typically involves a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, urea, and a β-keto ester in the presence of an acid catalyst. For example, the reaction can be carried out using 4-methoxybenzaldehyde, urea, and ethyl acetoacetate in ethanol with a few drops of concentrated hydrochloric acid, heated to reflux for several hours .

Industrial Production Methods: Industrial production of this compound can be achieved through similar multicomponent reactions, often optimized for higher yields and efficiency. Green chemistry approaches, such as using reusable and heterogeneous catalysts like Montmorillonite-KSF, have been developed to make the process more environmentally friendly .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Cerium ammonium nitrate is commonly used for regioselective oxidation.

    Reduction: Reductive agents like hydrogen gas or metal hydrides can be used.

    Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products:

  • Oxidized derivatives with enhanced biological activities.
  • Reduced derivatives with different pharmacological properties.
  • Substituted pyrimidines with diverse functional groups for various applications.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3,5,9H,1H3,(H,7,8)

InChI Key

KUAXZYFVXXDMDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=NC1O

Origin of Product

United States

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